(2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanediyl dithiophene-2-carboxylate
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Overview
Description
{2-PHENYL-4-[(THIOPHENE-2-CARBONYLOXY)METHYL]-4,5-DIHYDRO-1,3-OXAZOL-4-YL}METHYL THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a combination of phenyl, thiophene, oxazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-PHENYL-4-[(THIOPHENE-2-CARBONYLOXY)METHYL]-4,5-DIHYDRO-1,3-OXAZOL-4-YL}METHYL THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-PHENYL-4-[(THIOPHENE-2-CARBONYLOXY)METHYL]-4,5-DIHYDRO-1,3-OXAZOL-4-YL}METHYL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxazole ring can produce dihydrooxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-PHENYL-4-[(THIOPHENE-2-CARBONYLOXY)METHYL]-4,5-DIHYDRO-1,3-OXAZOL-4-YL}METHYL THIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and microbial infections .
Industry
In the industrial sector, {2-PHENYL-4-[(THIOPHENE-2-CARBONYLOXY)METHYL]-4,5-DIHYDRO-1,3-OXAZOL-4-YL}METHYL THIOPHENE-2-CARBOXYLATE is used in the production of advanced materials, including organic semiconductors, corrosion inhibitors, and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of {2-PHENYL-4-[(THIOPHENE-2-CARBONYLOXY)METHYL]-4,5-DIHYDRO-1,3-OXAZOL-4-YL}METHYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
Uniqueness
{2-PHENYL-4-[(THIOPHENE-2-CARBONYLOXY)METHYL]-4,5-DIHYDRO-1,3-OXAZOL-4-YL}METHYL THIOPHENE-2-CARBOXYLATE is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and biological activity. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C21H17NO5S2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
[2-phenyl-4-(thiophene-2-carbonyloxymethyl)-5H-1,3-oxazol-4-yl]methyl thiophene-2-carboxylate |
InChI |
InChI=1S/C21H17NO5S2/c23-19(16-8-4-10-28-16)26-13-21(14-27-20(24)17-9-5-11-29-17)12-25-18(22-21)15-6-2-1-3-7-15/h1-11H,12-14H2 |
InChI Key |
XNJPETSDJNKPLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2)(COC(=O)C3=CC=CS3)COC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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